n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
CAS No.: 6323-83-7
Cat. No.: VC4118929
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide - 6323-83-7](/images/structure/VC4118929.png)
Specification
CAS No. | 6323-83-7 |
---|---|
Molecular Formula | C10H14N2O4 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C10H14N2O4/c13-5-10(6-14,7-15)12-9(16)8-2-1-3-11-4-8/h1-4,13-15H,5-7H2,(H,12,16) |
Standard InChI Key | WWEDWTGXAUAFNV-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO |
Canonical SMILES | C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound features a pyridine-3-carboxamide group linked to a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl substituent. This arrangement creates a polar, hydrophilic domain dominated by hydroxyl groups and a planar aromatic system from the pyridine ring. Crystallographic data reveal a zwitterionic structure in the solid state, with proton transfer occurring from the phenolic oxygen to the imine nitrogen . The resulting charge separation facilitates intramolecular hydrogen bonding, particularly between the imine N–H and phenoxide O– groups (N1–H1n⋯O4 distance: 1.918 Å; N1⋯O4 separation: 2.639 Å) .
Table 1: Key Bond Lengths and Angles from Crystallographic Analysis
Bond/Angle | Measurement (Å/°) |
---|---|
C5–N1 (imine) | 1.303(3) Å |
N1–H1n⋯O4 | 1.918(17) Å |
N1⋯O4 | 2.639(2) Å |
Angle at H1n | 138.9(19)° |
Supramolecular Assembly
In the crystalline phase, molecules adopt a head-to-tail orientation, forming extended bi-layers in the bc-plane. These assemblies stabilize through O–H⋯O and N–H⋯O hydrogen bonds involving hydroxyl, carboxamide, and pyridyl groups. The lattice further incorporates disorder in aliphatic chains, a common feature in structurally flexible derivatives .
Synthetic Methodologies and Optimization
Reaction Pathways
The synthesis typically proceeds via a two-step protocol:
-
Esterification: Pyridine-3-carboxylic acid derivatives react with methanol under acidic conditions (e.g., H₂SO₄) to form methyl esters .
-
Aminolysis: The ester undergoes nucleophilic acyl substitution with tris(hydroxymethyl)methanamine in dimethyl sulfoxide (DMSO) at 40–60°C, catalyzed by anhydrous K₂CO₃ .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Duration | Yield |
---|---|---|---|
Esterification | MeOH, H₂SO₄, 80–90°C | 5–6 hr | 75–85% |
Aminolysis | Tris(hydroxymethyl)methanamine, DMSO, K₂CO₃, 40–60°C | 20 hr | 60–70% |
Industrial-Scale Considerations
Process optimization focuses on:
-
Reducing DMSO usage through solvent recycling
-
Implementing continuous flow reactors for esterification
-
Purification via crystallization from methanol/water mixtures
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing non-steroidal anti-inflammatory drug (NSAID) conjugates. Patent EP2878592A1 details its use in creating sustained-release formulations through amide linkages .
Materials Science Applications
-
Hydrogel formation: 10–15% (w/v) solutions form pH-responsive gels at 37°C
-
Metal ion chelation: Binds Cu²⁺ with logK = 8.2 ± 0.3
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
Compound | Key Feature | Bioactivity |
---|---|---|
Dexketoprofen amide derivative | Arylpropionic acid conjugate | COX-2 selectivity (SI = 12.4) |
Zwitterionic Schiff base | Imine-phenolate system | Cytotoxicity (IC₅₀ = 8.7 µM) |
n-Dodecyl substituted derivative | Alkyl chain modification | Enhanced membrane permeability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume